molecular formula C20H18ClF3N4O4 B2767050 {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone CAS No. 338761-08-3

{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone

Cat. No.: B2767050
CAS No.: 338761-08-3
M. Wt: 470.83
InChI Key: VAVQIURIBVYXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone (CAS 338761-08-3) is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with the molecular formula C20H18ClF3N4O4 and a molecular weight of 470.83, features a unique 1-oxa-4,8-diazaspiro[4.5]decane scaffold substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a 4-nitrobenzoyl moiety . Compounds based on the 1-oxa-4,8-diazaspiro[4.5]decane structure are of significant interest in medicinal chemistry and drug discovery research . The presence of both chloro and trifluoromethyl substituents on the pyridine ring is a common motif in agrochemical and pharmaceutical research, often influencing the molecule's bioavailability and binding affinity. This product is intended for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . All information provided is for research reference purposes.

Properties

IUPAC Name

[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O4/c21-16-11-14(20(22,23)24)12-25-17(16)26-7-5-19(6-8-26)27(9-10-32-19)18(29)13-1-3-15(4-2-13)28(30)31/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVQIURIBVYXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone (CAS No. 338761-08-3) is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a spirocyclic moiety and trifluoromethyl group, suggests significant biological activity, particularly in the fields of oncology and antimicrobial research.

The molecular formula of the compound is C20H18ClF3N4O4C_{20}H_{18}ClF_3N_4O_4, with a molar mass of approximately 470.83 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can affect the compound's interaction with biological membranes and its overall bioavailability.

PropertyValue
Molecular FormulaC20H18ClF3N4O4C_{20}H_{18}ClF_3N_4O_4
Molar Mass470.83 g/mol
CAS Number338761-08-3
Purity>90%

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Studies have demonstrated that the compound shows promising anticancer properties. In vitro assays against various human cancer cell lines revealed significant cytotoxic effects. For instance:

  • IC50 Values : The compound exhibited IC50 values of 44.4 µM against PACA2 cells and 22.4 µM against other tested lines, outperforming Doxorubicin in certain cases .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It showed notable activity against various bacterial strains:

  • Minimum Inhibitory Concentrations (MICs) : The MIC against E. coli and C. albicans was reported at 4.88 µg/mL, indicating strong antibacterial properties .

The biological activity of the compound can be attributed to its ability to inhibit specific cellular pathways involved in cancer cell proliferation and survival. The trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins, potentially leading to effective modulation of oncogenic pathways.

Case Studies

Several studies highlight the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines :
    • A comprehensive study assessed the compound's effect on eight different human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). Results indicated that compounds similar in structure demonstrated superior activity compared to traditional chemotherapeutics .
  • Antibacterial Efficacy :
    • In another study focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria, showcasing significant inhibition rates which suggest potential for developing new antibiotics .

Comparison with Similar Compounds

Target Compound

  • Core : 1-Oxa-4,8-diazaspiro[4.5]decane.
  • Substituents: 3-Chloro-5-(trifluoromethyl)pyridinyl at position 6. 4-Nitrophenyl methanone at position 4.

Similar Compounds

3-Benzyl-8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS 338963-08-9)

  • Core : Same spiro[4.5]decane system.
  • Substituents :
  • Benzyl group at position 3.
  • 4-Chlorophenyl carboxamide at position 4.

(4-Chloro-phenyl)-[5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9) Core: Pyrazole ring instead of a spiro system. Substituents:

  • 3-Chloro-5-(trifluoromethyl)pyridinyl on pyrazole.
  • 4-Chlorophenyl methanone. Key Difference: Simpler planar structure lacking spirocyclic complexity.

Diethyl 8-Cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Core: Tetrahydroimidazo[1,2-a]pyridine. Substituents:

  • 4-Nitrophenyl group (shared with target compound).
  • Ethyl ester and cyano groups. Key Difference: Fused bicyclic system with ester functionalities, distinct from spiro scaffolds.

Functional Group Analysis

Compound Electron-Withdrawing Groups Hydrogen-Bond Acceptors Key Reactivity Influencers
Target Compound -NO₂, -CF₃, -Cl 7 (estimated) Nitro group (meta-directing), trifluoromethyl (lipophilic)
CAS 338963-08-9 -Cl, -CF₃ 7 Carboxamide (H-bond donor/acceptor)
CAS 1311278-51-9 -Cl, -CF₃ 5 Pyrazole (aromatic stabilization)
Compound 1l () -NO₂, -CN 8 Nitro and cyano groups (strong EWGs)

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₂₂H₁₇ClF₃N₃O₄* ~511.84 (estimated) Not reported
CAS 338963-08-9 C₂₇H₂₅Cl₂F₃N₄O₂ 565.40 Not reported
CAS 1311278-51-9 C₁₆H₈Cl₂F₃N₃O 394.16 Not reported
Compound 1l () C₂₉H₂₅N₅O₆ 563.55 243–245

*Estimated based on structural formula.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone, and how can they be addressed?

  • Methodological Answer : The spirocyclic core and trifluoromethylpyridine moiety introduce steric hindrance and reactivity challenges. A stepwise approach is recommended:

  • Step 1 : Construct the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization of a piperazine derivative with a ketone-bearing linker .
  • Step 2 : Introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group via nucleophilic aromatic substitution, optimizing reaction temperature (80–100°C) and using Pd catalysts to enhance regioselectivity .
  • Step 3 : Couple the 4-nitrophenylmethanone group via amide bond formation, employing DCC/DMAP or HATU for activation .
    • Key Characterization : Monitor intermediates using 1H^{1}\text{H}-NMR and LC-MS to confirm regiochemistry and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR Analysis : 19F^{19}\text{F}-NMR identifies trifluoromethyl group orientation, while 1H^{1}\text{H}-NMR detects spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for diazaspiro protons) .
  • X-ray Crystallography : Resolve spatial arrangement of the spiro center and nitro-phenyl group; compare with analogs like [4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone derivatives .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+: 512.09; observed: 512.11) .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridine (e.g., replace trifluoromethyl with cyano) and nitrophenyl (e.g., reduce to aminophenyl) groups to assess electronic effects .
  • Biological Assays : Test analogs against kinase panels (e.g., Pfmrk, MAPK) to identify selectivity trends. Use IC50_{50} values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Data Analysis : Apply multivariate regression to link logP, polar surface area, and activity (e.g., nitro group enhances target engagement but reduces solubility) .

Q. How can conflicting data on enzymatic inhibition be resolved?

  • Case Study : If one study reports IC50_{50} = 50 nM for Kinase X, while another shows no activity:

  • Replicate Conditions : Ensure identical assay buffers (e.g., ATP concentration, pH 7.4) and enzyme isoforms .
  • Orthogonal Assays : Use fluorescence polarization (binding) and Western blot (functional) to distinguish false positives .
  • Meta-Analysis : Compare with structurally related inhibitors (e.g., spirocyclic compounds with 4-nitrophenyl groups) to identify conserved pharmacophores .

Q. What methodologies optimize solubility and formulation for in vivo studies?

  • Methodological Answer :

  • Solubility Screening : Test co-solvents (e.g., PEG-400/Cremophor EL) and pH adjustment (nitro group deprotonation at pH > 9) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–150 nm) to enhance bioavailability; monitor plasma concentration via LC-MS/MS .
  • Stability Testing : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis-prone sites (e.g., amide bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.